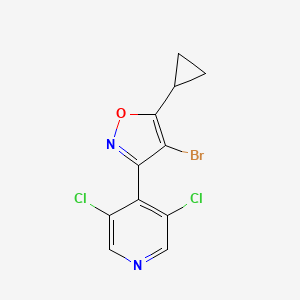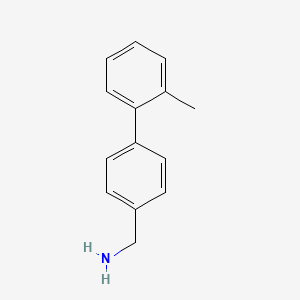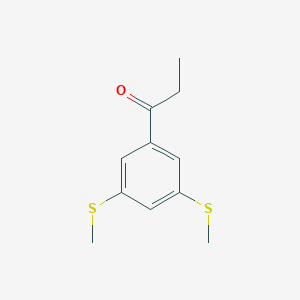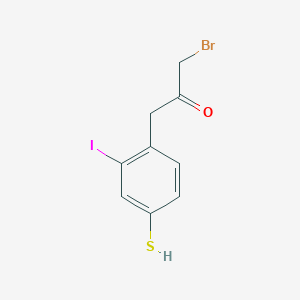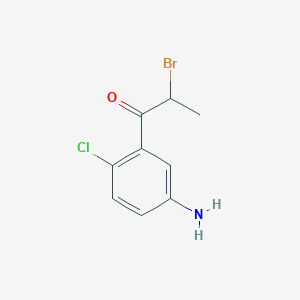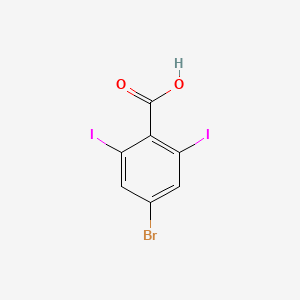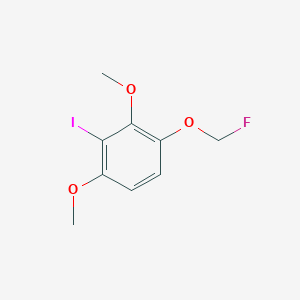
1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, featuring methoxy, iodo, and fluoromethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dimethoxybenzene.
Fluoromethoxylation: The fluoromethoxy group can be introduced via nucleophilic substitution using a fluoromethylating agent such as fluoromethyl ether (CH3OF) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy and fluoromethoxy groups can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution. The methoxy and fluoromethoxy groups can influence the electronic properties of the benzene ring, affecting reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethoxy-4-iodobenzene: Similar structure but lacks the fluoromethoxy group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of methoxy groups.
1-Iodo-2,4-dimethoxybenzene: Similar structure but lacks the fluoromethoxy group.
Uniqueness
1,3-Dimethoxy-2-iodo-4-(fluoromethoxy)benzene is unique due to the presence of both methoxy and fluoromethoxy groups, which can significantly influence its chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H10FIO3 |
|---|---|
Molekulargewicht |
312.08 g/mol |
IUPAC-Name |
1-(fluoromethoxy)-3-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-6-3-4-7(14-5-10)9(13-2)8(6)11/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
QXRYQFSJZFFBLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OCF)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


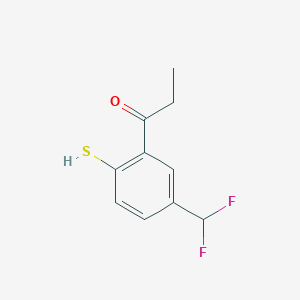
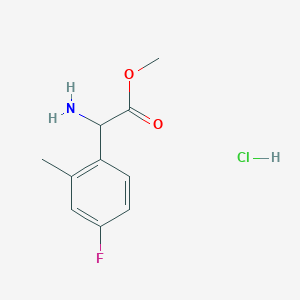
![1,3,2-Dioxaborinane,2-[1,1'-biphenyl]-3-yl-5,5-dimethyl-](/img/structure/B14043876.png)
